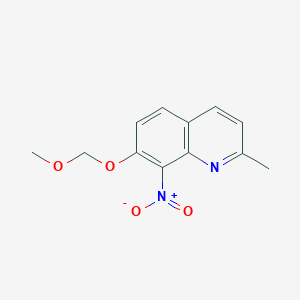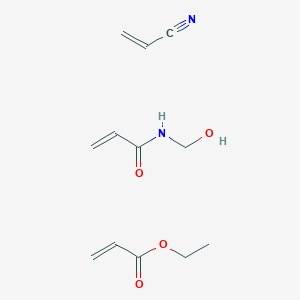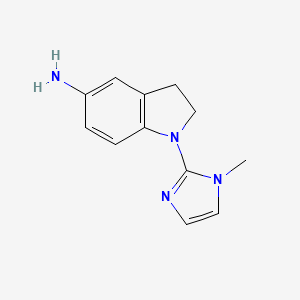
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine is an organic compound that features a piperazine ring substituted with an ethyl group and a phenylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine typically involves the reaction of 4-ethylpiperazine with 2-methyl-5-nitroaniline. The nitro group is then reduced to an amine group, resulting in the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve hydrogen gas and a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products include nitroso and nitro derivatives.
Reduction: The primary product is the amine derivative.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .
Propriétés
Numéro CAS |
1007211-95-1 |
|---|---|
Formule moléculaire |
C13H21N3 |
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
5-(4-ethylpiperazin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9,14H2,1-2H3 |
Clé InChI |
GMMAGHXRCZNRSA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC(=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[4-[3-(tert-butylamino)pyrazin-2-yl]piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B8399887.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8399894.png)
